N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Overview
Description
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is a chemical compound with the molecular formula C17H24N2O2 and a molecular weight of 288.38 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzofuran moiety and a morpholine ring .
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine typically involves the reaction of 1-(1-benzofuran-2-yl)ethanamine with 3-chloropropylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: This compound is explored for its potential therapeutic properties, including its role as a ligand in drug discovery.
Biological Studies: It is used in various biological assays to understand its interaction with different biomolecules.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can be compared with other similar compounds, such as:
- N-[1-(1-benzofuran-2-yl)ethyl]-N-(2-morpholin-4-ylethyl)amine
- N-[1-(1-benzofuran-2-yl)ethyl]-N-(4-morpholin-4-ylbutyl)amine
These compounds share a similar core structure but differ in the length and position of the morpholine ring. The unique combination of the benzofuran and morpholine moieties in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14(17-13-15-5-2-3-6-16(15)21-17)18-7-4-8-19-9-11-20-12-10-19/h2-3,5-6,13-14,18H,4,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVSMRJDDOVDOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NCCCN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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